N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromoacetamide group attached to a phenyl ring substituted with acetyl, cyano, and dimethyl groups. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide typically involves the reaction of 6-acetyl-2-cyano-3,4-dimethylphenylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetyl and cyano groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the acetyl group can yield carboxylic acids, while oxidation of the cyano group can yield amides.
Reduction Products: Reduction of the cyano group can yield amines, while reduction of the acetyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The bromoacetamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetyl and cyano groups may also contribute to the compound’s biological activity by interacting with cellular components and modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide: Similar structure but with a trichloroacetamide group instead of a bromoacetamide group.
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a bromoacetamide group.
Uniqueness
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts distinct reactivity and potential biological activity. The combination of acetyl, cyano, and dimethyl substituents on the phenyl ring further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89638-46-0 |
---|---|
Molekularformel |
C13H13BrN2O2 |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
N-(6-acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-10(9(3)17)13(16-12(18)5-14)11(6-15)8(7)2/h4H,5H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
ZEQRFDSACVOHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C#N)NC(=O)CBr)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.